Bienvenue dans la boutique en ligne BenchChem!

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone

Physicochemical profiling Lead optimization Pharmacokinetic prediction

2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone (CAS 866010-64-2) is a synthetic, low-molecular-weight (273.33 g/mol) heterocyclic small molecule belonging to the 2-substituted 4(3H)-quinazolinone class. Its structure comprises a quinazolinone core linked via a methylene bridge to a 2,6-dimethylmorpholine moiety, distinguishing it from simpler morpholino-quinazolinones by the presence of two methyl substituents on the morpholine ring.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 866010-64-2
Cat. No. B2879160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone
CAS866010-64-2
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19)
InChIKeyAXNMKLDEUKVTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone (CAS 866010-64-2): Procurement-Relevant Structural and Physicochemical Profile


2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone (CAS 866010-64-2) is a synthetic, low-molecular-weight (273.33 g/mol) heterocyclic small molecule belonging to the 2-substituted 4(3H)-quinazolinone class . Its structure comprises a quinazolinone core linked via a methylene bridge to a 2,6-dimethylmorpholine moiety, distinguishing it from simpler morpholino-quinazolinones by the presence of two methyl substituents on the morpholine ring [1]. The compound is supplied as a research-grade building block (typical commercial purity ≥98%) and is not intended for direct human use . Its structural features place it within the broader morpholinylquinazoline patent space associated with serine/threonine kinase inhibition [2].

Why 2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone Cannot Be Casually Interchanged with Other Quinazolinone Scaffolds


The 2-[(2,6-dimethylmorpholino)methyl] substituent pattern imparts distinct physicochemical and steric properties that differentiate this compound from unsubstituted morpholino or other 2-substituted 4(3H)-quinazolinone analogs . The 2,6-dimethyl groups on the morpholine ring increase steric bulk and lipophilicity (estimated AlogP ~1.53) relative to the des-methyl analog 2-(morpholinomethyl)quinazolin-4(3H)-one (CAS 3552-64-5, MW 245.28), which may affect target binding pose, metabolic stability, and solubility . Within the morpholinylquinazoline patent family (US 9,126,952), 2,6-disubstituted morpholine variants are claimed as key structural elements for achieving potent serine/threonine kinase inhibition and cancer cell sensitization [1]. These structural differences mean that generic substitution with a simpler quinazolinone scaffold cannot be assumed to preserve biological activity, selectivity, or pharmacokinetic behavior without explicit comparative data [2].

Quantitative Evidence for Differentiating 2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone from Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Differentiation from Des-Methyl Analog

Relative to its closest commercially available analog, 2-(morpholinomethyl)quinazolin-4(3H)-one (CAS 3552-64-5; MW 245.28), the target compound (MW 273.33) exhibits an increase in molecular weight of 28.05 Da attributable to the two additional methyl groups on the morpholine ring . The predicted partition coefficient (LogP) increases from approximately 0.8 (estimated for the des-methyl analog) to 1.53 for the target compound, reflecting enhanced lipophilicity . This difference may influence membrane permeability, protein binding, and metabolic stability in ways that cannot be replicated by the simpler analog [1].

Physicochemical profiling Lead optimization Pharmacokinetic prediction

Steric and Conformational Differentiation from 2,6-Unsubstituted Morpholino Analogs

The 2,6-dimethyl substitution on the morpholine ring introduces two additional sp³-hybridized methyl groups that increase steric demand (Taft Es value estimated at approximately –1.24 for the dimethyl-substituted morpholine vs. –0.79 for unsubstituted morpholine based on fragment-based estimates) . In the context of kinase inhibitor design, the morpholinylquinazoline patent US 9,126,952 explicitly claims 2,6-disubstituted morpholine variants as preferred embodiments for achieving potent DNA-PK and serine/threonine kinase inhibition, suggesting that the dimethyl substitution contributes to target binding complementarity [1]. The unsubstituted morpholine analog lacks this steric feature and may exhibit different binding modes or reduced potency against specific kinase targets .

Kinase inhibitor design Binding pose prediction Selectivity engineering

Commercially Available Purity Benchmarking Against Closest Structural Analog

The target compound is commercially available from multiple suppliers at a certified purity of ≥98% (e.g., Leyan Product No. 1619340; Chemscene CS-0548679) . The closest unsubstituted morpholine analog (CAS 3552-64-5) is also available at 98% purity from Leyan (Product No. 1291147), indicating comparable quality standards . However, the target compound's higher molecular complexity and specific substitution pattern may command different pricing, lead times, and stock availability, which are critical procurement considerations for projects requiring timely access to defined chemical matter [1].

Chemical procurement Quality control Synthesis intermediate

Patent Landscape Positioning: Structural Preference for 2,6-Dimethylmorpholine Variants

The morpholinylquinazoline patent family (US 9,126,952 B2, Merck Patent GmbH) explicitly encompasses compounds containing a quinazoline core substituted with a morpholinyl radical, with preferred embodiments including 2,6-disubstituted morpholine variants for the inhibition of DNA-PK and other serine/threonine kinases [1]. In contrast, earlier quinazolinone patents (e.g., Sandoz 1969, US 4,861,780) focus on alternative substitution patterns (2-aryl/alkyl, 3-substituted) without the morpholino motif, indicating that the morpholino-quinazolinone combination represents a distinct chemotype with unique intellectual property and biological target space [2]. The target compound, as a specific embodiment of the 2-[(2,6-dimethylmorpholino)methyl] substitution, occupies a unique position at the intersection of the quinazolinone and morpholino pharmacophore space claimed in the Merck patent [3].

Intellectual property Kinase inhibitor patent Chemical lead identification

Recommended Application Scenarios for 2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone (CAS 866010-64-2)


Structure–Activity Relationship (SAR) Studies in Serine/Threonine Kinase Inhibitor Programs

This compound serves as a key 2,6-dimethylmorpholino-substituted building block for SAR exploration within the morpholinylquinazoline chemotype covered by US 9,126,952 [1]. Its defined substitution pattern allows medicinal chemistry teams to probe the steric and electronic contributions of the 2,6-dimethyl groups to kinase binding affinity and selectivity, relative to the des-methyl analog (CAS 3552-64-5) . Procurement of this specific CAS number ensures access to the correct substitution pattern for patent-relevant lead optimization.

Chemical Probe and Tool Compound Development Targeting DNA-PK or PI3K-Related Kinases

Given that morpholinylquinazoline derivatives are claimed as DNA-PK and serine/threonine kinase inhibitors with cancer cell sensitization properties, this compound may function as a synthetic intermediate or core scaffold for developing chemical probes targeting DNA damage response pathways [1]. The 2,6-dimethylmorpholino group may confer improved metabolic stability or altered target selectivity compared to unsubstituted morpholino variants, making it a valuable starting point for probe discovery .

Synthetic Intermediate for Dual PI3Kδ/HDAC Inhibitor Hybrid Molecules

Recent patent literature (WO2024041519A1) describes morpholinylquinazoline compounds designed as dual PI3Kδ/HDAC inhibitors with potential applications in hematologic malignancies [1]. The quinazolinone-morpholine scaffold of the target compound aligns with this therapeutic strategy, and its use as a synthetic intermediate may enable the construction of hybrid molecules incorporating histone deacetylase inhibitory pharmacophores. Procurement at ≥98% purity (Chemscene, Leyan) supports reproducible synthetic routes .

Building Block for Diversity-Oriented Synthesis of Quinazolinone Libraries

As a 2-substituted 4(3H)-quinazolinone with a morpholino-methyl side chain, this compound can serve as a versatile intermediate for generating compound libraries through further functionalization at the quinazolinone N3 position or via modification of the morpholine ring [1]. Its commercial availability at research-grade purity from multiple suppliers facilitates its use in parallel synthesis and high-throughput chemistry workflows for hit identification and lead generation .

Quote Request

Request a Quote for 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.